molecular formula C12H6Cl2N2S B1438555 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine CAS No. 1133128-92-3

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B1438555
CAS No.: 1133128-92-3
M. Wt: 281.2 g/mol
InChI Key: VDGVCJCXDIKLPW-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 1133128-92-3) is a high-value chemical scaffold in medicinal chemistry and oncology research. This compound features a thieno[2,3-d]pyrimidine core, a privileged structure in drug discovery known for its ability to interact with various kinase enzymes . The reactive 4-chloro group serves as a key handle for further synthetic modification, allowing researchers to develop more complex molecules for structure-activity relationship (SAR) studies . This derivative is primarily investigated for its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor . The PI3K pathway is a crucial signaling cascade frequently dysregulated in cancer, making it a fruitful target for anticancer drug development . Researchers utilize this compound as a synthetic intermediate to create novel morpholine-based derivatives designed to mimic the pharmacophoric features of known potent PI3K inhibitors . Such compounds are evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer models . The structural design aims to maintain interactions with key amino acids in the enzyme's hinge region and affinity pocket, which is critical for inhibitory activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-9-4-2-1-3-7(9)8-5-17-12-10(8)11(14)15-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGVCJCXDIKLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC3=C2C(=NC=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine generally involves cyclization reactions using appropriately substituted precursors. The most common strategies are as follows:

  • Cyclization of thienopyrimidine intermediates with suitable chlorination steps.
  • Functionalization of the thieno[2,3-d]pyrimidine core at specific positions to introduce the chlorophenyl and chlorine substituents.

Detailed Preparation Methods

Cyclization Approach Using Substituted Thiophene Precursors

A frequently employed method involves the cyclization of substituted thiophene derivatives with reagents that introduce the pyrimidine ring and the necessary chlorine atoms. The general procedure is outlined below:

Step Reagents & Conditions Purpose
1 2-chlorobenzaldehyde, thiourea, and ethyl cyanoacetate Formation of 2-chlorophenylthiophene intermediate
2 Cyclization with formamide or similar condensing agents Construction of the thieno[2,3-d]pyrimidine core
3 Chlorination (e.g., with POCl₃ or thionyl chloride) Introduction of chlorine at the 4-position

This method allows for selective functionalization, ensuring the chlorophenyl group is positioned at the 5-position of the thienopyrimidine core, with chlorination at the 4-position achieved in the final step.

Chlorination of Hydroxy or Amino Precursors

Another approach involves the chlorination of hydroxy or amino thienopyrimidine intermediates:

Step Reagents & Conditions Purpose
1 Synthesis of 5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-ol Preparation of hydroxy precursor
2 Chlorination with thionyl chloride and catalytic DMF at 80°C for 4 h Conversion of hydroxy to chloro group at position 4
3 Purification (vacuum drying, partitioning, extraction) Isolation of target compound

This method is efficient for introducing the chlorine atom at the 4-position, especially when starting from a hydroxy precursor.

Example Reaction Conditions (from analogous thienopyrimidine syntheses):
Reagent Quantity/Condition
Thionyl chloride 2 mL per mmol of precursor
DMF (catalytic) 3 drops
Temperature 80°C
Reaction Time 4 hours

Patent-Described Methods

Patents on thienopyrimidine derivatives describe the preparation of similar compounds via:

  • The reaction of a halogenated thienopyrimidine (e.g., 4-chlorothieno[2,3-d]pyrimidine) with a 2-chlorophenyl-containing nucleophile.
  • Use of cyclization strategies that allow for the introduction of both the thienopyrimidine core and the desired substituents in a controlled manner.

These methods are adaptable for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Comparative Table of Preparation Methods

Method Key Reagents Main Steps Yield Notes
Cyclization from thiophene 2-chlorobenzaldehyde, thiourea, ethyl cyanoacetate Multi-step: condensation, cyclization, chlorination Moderate to high Versatile, allows for substitution pattern control
Chlorination of hydroxy precursor 5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-ol, thionyl chloride, DMF Chlorination at 4-position High Efficient, direct conversion
Patent route Halogenated thienopyrimidine, 2-chlorophenyl nucleophile Nucleophilic substitution or cyclization Variable Adaptable to various analogs

Research Findings and Notes

  • The choice of starting material (e.g., hydroxy vs. amino precursor) and chlorinating agent (thionyl chloride, POCl₃) significantly affects the yield and purity of the final product.
  • Cyclization strategies are preferred for constructing the thieno[2,3-d]pyrimidine core, as they offer flexibility in introducing different substituents.
  • Reaction conditions such as temperature, solvent, and time are critical for optimizing the yield and selectivity of chlorination steps.
  • The methods described are supported by both academic literature and patent disclosures, indicating their reliability and reproducibility across research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized thienopyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound induces apoptosis in cancer cells, leading to cell death.
  • IC50 Values : Studies have reported an IC50 value of approximately 0.0227 µM against A549 lung cancer cells, indicating potent activity.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidineA5490.0227Apoptosis induction
TPH104cBT-20<0.001Cell cycle arrest in S/G2 phase

Estrogen Receptor Modulation

The compound has been evaluated for its ability to modulate estrogen receptors (ER), which are critical in various biological processes and diseases such as breast cancer.

  • Binding Affinity : A study identified a binding affinity of 180 nM for ERα, suggesting that structural modifications can enhance receptor affinity.

Table 2: Estrogen Receptor Binding Affinities

CompoundERα Binding Affinity (nM)Comments
This compound180High potency
Analog A360Moderate potency
Analog B>1000Low potency

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-d]pyrimidines has been documented, showing significant inhibition against various bacterial strains.

  • Mechanism : The presence of halogen substituents enhances antimicrobial efficacy.

Table 3: Antimicrobial Efficacy of Thieno[2,3-d]pyrimidines

CompoundMicrobe TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Analog CS. aureus10 µg/mL

Case Study on Anticancer Efficacy

A study involving the treatment of BT-20 breast cancer cells with the compound demonstrated a significant reduction in cell viability after 72 hours of exposure. The mechanism was attributed to the induction of non-apoptotic cell death pathways mediated by mitochondrial dynamics.

Estrogen Receptor Activation Study

Another investigation explored the structure-activity relationship by modifying substituents on the thieno[2,3-d]pyrimidine core. It was found that introducing a hydroxyl group at position C-4 significantly enhanced binding affinity to ERα compared to analogs lacking this substitution.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The table below compares the molecular formulas, molecular weights, and physical properties of 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine with similar compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
This compound C₁₂H₇Cl₂N₂S 282.17 Not reported 4-Cl, 5-(2-Cl-C₆H₄)
4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine C₁₂H₆ClFN₂S 264.71 Not reported 4-Cl, 5-(4-F-C₆H₄)
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine C₁₃H₉ClN₂OS 276.74 166–168 4-Cl, 5-(4-OCH₃-C₆H₄)
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine C₁₀H₅ClN₂S₂ 252.75 Not reported 4-Cl, 5-(thiophen-2-yl)
4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine C₁₁H₇ClN₂S₂ 266.77 Not reported 4-Cl, 2-CH₃, 5-(thiophen-2-yl)

Key Observations :

  • The 2-chlorophenyl substituent increases molecular weight compared to fluorophenyl or thienyl analogues.
  • Methoxy substitution (as in the 4-methoxyphenyl derivative) lowers melting points relative to halogenated analogues, likely due to reduced polarity .
Anticancer Activity
  • 4-Chloro-5-(2-chlorophenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine (3b): Exhibited 4.44–32.33% growth inhibition against leukemia (K-562) and melanoma (MDA-MB-435) cell lines .
  • 4-Chloro-5-(2-chlorophenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine (3e): Showed moderate activity (50.18% growth) against renal cancer (CAKI-1) .
  • 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine: Demonstrated unspecified cytotoxicity in preliminary screening .

Comparison :

  • The benzo[h]chromeno derivatives (e.g., 3b, 3e) exhibit enhanced anticancer activity compared to simpler thieno[2,3-d]pyrimidines, likely due to extended aromatic systems improving DNA intercalation .
Antimicrobial Activity
  • 5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione: Displayed moderate activity against Proteus vulgaris and Pseudomonas aeruginosa .

Biological Activity

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SARs).

  • Molecular Formula : C10H6Cl2N2S
  • Molecular Weight : 253.13 g/mol
  • CAS Number : 189681-04-7

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the thieno[2,3-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. A notable finding is that the compound exhibited an IC50 value of approximately 0.0227 µM against certain cancer types, indicating potent activity .

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA5490.0227Apoptosis induction
TPH104cBT-20<0.001Cell cycle arrest in S/G2 phase

Estrogen Receptor Modulation

The thieno[2,3-d]pyrimidine chemotype has been explored for its ability to modulate estrogen receptors (ER). A study identified a derivative with an EC50 of 180 nM for ERα binding, suggesting that structural modifications can lead to enhanced receptor affinity and activation . The presence of chlorine substituents on the phenyl ring appears to be crucial for maintaining high activity levels.

Table 2: Estrogen Receptor Binding Affinities

CompoundERα Binding Affinity (nM)Comments
This compound180High potency
Analog A360Moderate potency
Analog B>1000Low potency

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-d]pyrimidines has also been documented. Compounds within this class demonstrated significant inhibition against bacterial strains such as E. coli and S. aureus. The presence of halogen substituents is believed to enhance the antimicrobial efficacy .

Table 3: Antimicrobial Efficacy of Thieno[2,3-d]pyrimidines

CompoundMicrobe TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Analog CS. aureus10 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the treatment of BT-20 breast cancer cells with the compound showed a significant reduction in cell viability after 72 hours of exposure. The mechanism was attributed to the induction of non-apoptotic cell death pathways mediated by mitochondrial dynamics .
  • Estrogen Receptor Activation Study : Another investigation explored the structure-activity relationship by modifying the substituents on the thieno[2,3-d]pyrimidine core. It was found that the introduction of a hydroxyl group at position C-4 significantly enhanced binding affinity to ERα compared to analogs lacking this substitution .

Q & A

Q. What are the common synthetic routes for 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine?

The compound is typically synthesized via chlorination of precursor thienopyrimidinones using phosphorus oxychloride (POCl₃). For example, heating 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ at 80°C for 2 hours yields 4-chloro derivatives with high efficiency (94.23% yield, m.p. 125–127°C) . Alternative routes involve cyclization strategies, such as the Niementowski reaction, where 2-amino-3-thiophenecarboxylates are condensed with formamide or urea under high temperatures (200°C) to form the thieno[2,3-d]pyrimidine core .

Q. Key Reaction Conditions Table

PrecursorReagent/ConditionsYield (%)Melting Point (°C)Reference
5-phenylthieno[2,3-d]pyrimidin-4(3H)-onePOCl₃, 80°C, 2 h94.23125–127
2-amino-3-thiophenecarboxylateFormamide, 200°C, 2 h~70–85Not reported

Q. How is the purity and structural integrity of the compound verified?

Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • GC-MS : Confirms molecular weight and fragmentation patterns (e.g., for dichloro derivatives) .
  • X-ray Crystallography : Resolves crystal structures to validate bond angles and dihedral angles (e.g., planar fused-ring systems with deviations <0.05 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Critical variables include:

  • Temperature : Higher temperatures (e.g., 80°C vs. room temperature) enhance POCl₃-mediated chlorination efficiency .
  • Catalyst Use : Pyridine as a catalyst in POCl₃ reactions reduces side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization reactions compared to nonpolar solvents .

Q. Example Optimization Workflow

Screen POCl₃ concentrations (1–3 equivalents).

Test reaction times (1–4 hours) under reflux.

Characterize intermediates via TLC and NMR to identify bottlenecks.

Q. What strategies resolve contradictions in pharmacological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-leishmanial results) may arise from assay conditions or structural modifications. Mitigation approaches include:

  • Comparative Assays : Test the compound against identical microbial strains using standardized protocols (e.g., CLSI guidelines) .
  • Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., trifluoromethyl groups) to enhance target specificity. For example, 5-(4,5-dihydro-1H-imidazol-2-yl) derivatives show improved anti-leishmanial activity due to intramolecular hydrogen bonding .

Q. Pharmacological Data Comparison

DerivativeActivity (IC₅₀)Assay TypeReference
4-Chloro-5-(2-chlorophenyl) coreModerate antimicrobialAgar diffusion
5-(Imidazol-2-yl) substitutedHigh anti-leishmanialIn vitro parasite

Q. How is crystallographic data analyzed to inform molecular interactions?

Single-crystal X-ray diffraction reveals:

  • Planarity of fused-ring systems : RMS deviations <0.05 Å indicate rigidity, favoring π-π stacking in target binding .
  • Hydrogen bonding networks : Intramolecular N–H⋯N bonds stabilize bioactive conformations (e.g., dihydro-imidazole interactions) .

Q. Crystallographic Parameters Table

ParameterValueReference
RMS deviation (thienopyridine)0.0333 Å
Dihedral angle (imidazole)4.4°
Hydrogen bond lengthN–H⋯N = 2.89 Å

Q. What computational methods predict thermodynamic stability?

Density Functional Theory (DFT) calculations assess:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions.
  • Thermodynamic parameters : ΔG of chlorination reactions using POCl₃ correlates with experimental yields .

Methodological Guidelines

  • Safety : Handle POCl₃ in a fume hood; neutralize waste with sodium bicarbonate before disposal .
  • Data Reproducibility : Report reaction conditions (time, temperature, solvent) and characterization data (Rf values, NMR shifts) explicitly .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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